1-(1-Ethoxyethoxy)-4-iodobutane

Description

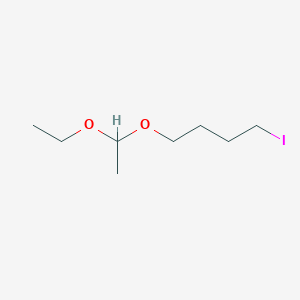

1-(1-Ethoxyethoxy)-4-iodobutane (CAS: 1365964-16-4) is an iodinated acetal derivative with the molecular formula C₈H₁₇IO₂. Structurally, it consists of a butane chain substituted with an iodine atom at the terminal carbon and a 1-ethoxyethoxy protecting group at the first carbon. This compound belongs to the class of acetals, which are commonly used in organic synthesis for their stability under basic and nucleophilic conditions . The iodine atom enhances its utility as an alkylating agent or intermediate in cross-coupling reactions, while the ethoxyethoxy group may improve solubility or modulate reactivity .

Properties

CAS No. |

78647-37-7 |

|---|---|

Molecular Formula |

C8H17IO2 |

Molecular Weight |

272.12 g/mol |

IUPAC Name |

1-(1-ethoxyethoxy)-4-iodobutane |

InChI |

InChI=1S/C8H17IO2/c1-3-10-8(2)11-7-5-4-6-9/h8H,3-7H2,1-2H3 |

InChI Key |

QPOZKZZFXOJASC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)OCCCCI |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(1-Ethoxyethoxy)-4-iodobutane typically involves the reaction of 4-iodobutanol with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate acetal, which is then hydrolyzed to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(1-Ethoxyethoxy)-4-iodobutane undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 1-(1-Ethoxyethoxy)-4-butanol.

Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.

Reduction Reactions: The ethoxyethoxy group can be reduced to yield simpler alcohol derivatives.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Ethoxyethoxy)-4-iodobutane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-Ethoxyethoxy)-4-iodobutane involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biochemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Acetals and Ethers

1,1-Diethoxy-4-iodobutane (CAS: 1365964-16-4)

This compound shares the same iodobutane backbone but features two ethoxy groups instead of an ethoxyethoxy group. The absence of the ethylene oxide bridge in 1,1-diethoxy-4-iodobutane reduces steric hindrance and may enhance its reactivity in nucleophilic substitutions compared to 1-(1-ethoxyethoxy)-4-iodobutane. However, the ethoxyethoxy group in the latter could provide better hydrolytic stability in acidic environments due to increased steric protection .- The iodine in this compound significantly alters its applications, making it more suitable for synthetic chemistry (e.g., Suzuki-Miyaura coupling) rather than analytical or flavoring purposes .

Iodinated Alkanes

Physical properties of selected iodinated alkanes (boiling points and densities) are summarized below :

| Compound | Boiling Point (°C, pressure in mmHg) | Density (g/cm³) |

|---|---|---|

| 1-Iodobutane | 6.27 (20 mmHg) | 2.10 |

| 2-Iodobutane | 7.873 (20 mmHg) | 2.12 |

| Iodoethane | 10.2 (50 mmHg) | 1.91 |

| This compound | Inferred higher | Inferred ~1.8–2.0 |

Its density is expected to align with other iodinated alkanes (~1.8–2.0 g/cm³), though experimental data is lacking.

Functional Group Behavior

Reactivity in Alkylation Reactions

Compared to 1-iodobutane, which is widely used as an alkylating agent (e.g., in the synthesis of quaternary ammonium salts ), the ethoxyethoxy group in this compound may slow reaction rates due to steric effects. However, this group could also prevent undesired side reactions by protecting reactive sites during multi-step syntheses .Comparison with Benzene Derivatives

Compounds like 1-(ethoxymethoxy)-4-iodobenzene (CAS: 734989) highlight the influence of aromatic vs. aliphatic backbones. The iodine in both compounds facilitates electrophilic substitutions, but the aliphatic chain in this compound offers greater flexibility for conformational adjustments in catalytic processes .

Research Findings and Data Gaps

- Similar precautions are advised for handling the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.